5-Hydroxyindole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxyindole is a hydroxylated indole used as a building block in the preparation of various pharmaceutical compounds such as indole-based neurochemicals . It is a metabolite of Tryptophan and has displayed weak inhibitory activity on human melanoma tyrosinase . It also showed inhibition of serotonin transport by blood platelets .

Synthesis Analysis

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to this compound (5-HI) via the tryptophanase (TnaA) enzyme . Mild Lewis acids and low environmental impact solvents were investigated for Nenitzescu synthesis . Cyclopentyl methyl ether can be used at room temperature in substitution of halogenated solvents with zinc, iron, and magnesium salts as homogeneous catalysts to give 5-hydroxyindoles in fair to good yields .Molecular Structure Analysis

The molecular formula of this compound is C8H7NO . The InChI string isInChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H . Chemical Reactions Analysis

The microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology . The production of 5-HI is inhibited upon pH reduction in in vitro studies .Physical And Chemical Properties Analysis

This compound is sensitive to the spectroscopic characteristics of interior solvation, water network formation, and proton transfer to solvent .作用机制

安全和危害

未来方向

Indole is a well-known aromatic compound among heterocyclic scaffolds found in many natural products and medicines . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . The authors provide an overview of all identified enzymes with the ability to convert indole to indigo, which is the most researched application .

属性

CAS 编号 |

1953-54-5 |

|---|---|

分子式 |

C10H13NO |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

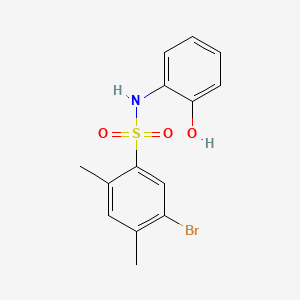

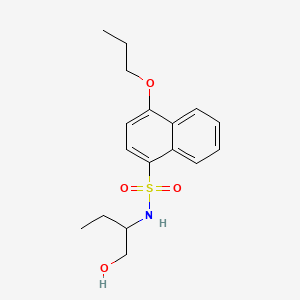

![4-{[5-Methyl-2-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B1181017.png)